molecular formula C30H25FN4O5 B12368123 (3Z)-N-[(1R)-1-(4-fluorophenyl)ethyl]-3-[[4-[[2-(furan-2-yl)-2-oxoacetyl]amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-2-oxo-1H-indole-5-carboxamide

(3Z)-N-[(1R)-1-(4-fluorophenyl)ethyl]-3-[[4-[[2-(furan-2-yl)-2-oxoacetyl]amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-2-oxo-1H-indole-5-carboxamide

Cat. No.: B12368123
M. Wt: 540.5 g/mol
InChI Key: XZQGQUXPVUGRQK-LRSOKBAUSA-N
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Description

(3Z)-N-[(1R)-1-(4-fluorophenyl)ethyl]-3-[[4-[[2-(furan-2-yl)-2-oxoacetyl]amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-2-oxo-1H-indole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes a fluorophenyl group, a furan ring, and an indole moiety. The presence of these functional groups suggests that the compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-N-[(1R)-1-(4-fluorophenyl)ethyl]-3-[[4-[[2-(furan-2-yl)-2-oxoacetyl]amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-2-oxo-1H-indole-5-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of the indole-5-carboxamide core, followed by the introduction of the fluorophenyl group and the furan ring. Key reagents used in these steps include various acids, bases, and solvents, with reaction temperatures ranging from room temperature to elevated temperatures depending on the specific step.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(3Z)-N-[(1R)-1-(4-fluorophenyl)ethyl]-3-[[4-[[2-(furan-2-yl)-2-oxoacetyl]amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-2-oxo-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary widely depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its specific functional groups may play a role.

    Industry: The compound’s properties might make it useful in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (3Z)-N-[(1R)-1-(4-fluorophenyl)ethyl]-3-[[4-[[2-(furan-2-yl)-2-oxoacetyl]amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-2-oxo-1H-indole-5-carboxamide likely involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins, with the compound binding to these molecules and modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions between the compound and its targets.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: This compound shares the fluorophenyl group but has a different core structure.

    Sulfur compounds: These compounds can exhibit similar reactivity patterns due to the presence of sulfur atoms, although their overall structures are quite different.

Uniqueness

The uniqueness of (3Z)-N-[(1R)-1-(4-fluorophenyl)ethyl]-3-[[4-[[2-(furan-2-yl)-2-oxoacetyl]amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-2-oxo-1H-indole-5-carboxamide lies in its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C30H25FN4O5

Molecular Weight

540.5 g/mol

IUPAC Name

(3Z)-N-[(1R)-1-(4-fluorophenyl)ethyl]-3-[[4-[[2-(furan-2-yl)-2-oxoacetyl]amino]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-2-oxo-1H-indole-5-carboxamide

InChI

InChI=1S/C30H25FN4O5/c1-15-24(32-17(3)26(15)35-30(39)27(36)25-5-4-12-40-25)14-22-21-13-19(8-11-23(21)34-29(22)38)28(37)33-16(2)18-6-9-20(31)10-7-18/h4-14,16,32H,1-3H3,(H,33,37)(H,34,38)(H,35,39)/b22-14-/t16-/m1/s1

InChI Key

XZQGQUXPVUGRQK-LRSOKBAUSA-N

Isomeric SMILES

CC1=C(NC(=C1NC(=O)C(=O)C2=CC=CO2)C)/C=C\3/C4=C(C=CC(=C4)C(=O)N[C@H](C)C5=CC=C(C=C5)F)NC3=O

Canonical SMILES

CC1=C(NC(=C1NC(=O)C(=O)C2=CC=CO2)C)C=C3C4=C(C=CC(=C4)C(=O)NC(C)C5=CC=C(C=C5)F)NC3=O

Origin of Product

United States

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